molecular formula C10H14O6 B3060920 [(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate CAS No. 13042-38-1

[(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate

Cat. No.: B3060920
CAS No.: 13042-38-1
M. Wt: 230.21 g/mol
InChI Key: NEZQWZBCEHOWJS-UHFFFAOYSA-N
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Description

[(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by its unique bicyclic structure, which includes a furan ring fused with a tetrahydrofuran ring

Biochemical Analysis

Biochemical Properties

It is known that it can be used in the synthesis of nitric oxide (NO) donors , which have vasodilatory activity. This suggests that it may interact with enzymes, proteins, and other biomolecules involved in nitric oxide synthesis and signaling pathways.

Cellular Effects

Its derivative, isosorbide dinitrate, is known to cause relaxation of vascular smooth muscle and consequent dilation of peripheral arteries and veins . This suggests that 1,4:3,6-Dianhydro-D-glucitol 2,5-diacetate may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its derivative, isosorbide dinitrate, is known to exert its effects through the release of nitric oxide (NO), a potent vasodilator . This suggests that 1,4:3,6-Dianhydro-D-glucitol 2,5-diacetate may also exert its effects through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Studies of isosorbide dinitrate have found that its antianginal efficacy is restored only after nitrates have been absent from the body for several hours . This suggests that 1,4:3,6-Dianhydro-D-glucitol 2,5-diacetate may have similar temporal effects, potentially involving changes in the product’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

Isosorbide dinitrate has been shown to cause a dose-related increase in embryotoxicity in rabbits . This suggests that 1,4:3,6-Dianhydro-D-glucitol 2,5-diacetate may have similar dosage effects, potentially including threshold effects and toxic or adverse effects at high doses.

Metabolic Pathways

Isosorbide dinitrate is known to undergo extensive first-pass metabolism in the liver . This suggests that 1,4:3,6-Dianhydro-D-glucitol 2,5-diacetate may be involved in similar metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels.

Transport and Distribution

Isosorbide dinitrate is known to have a distribution volume of 2-4 L/kg and is cleared at the rate of 2-4 L/min . This suggests that 1,4:3,6-Dianhydro-D-glucitol 2,5-diacetate may have similar transport and distribution characteristics, potentially involving interactions with transporters or binding proteins and affecting its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate typically involves multiple steps, starting from simpler precursors. One common method involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.

    Introduction of the tetrahydrofuran ring: This step involves the reduction of the furan ring, followed by cyclization to form the tetrahydrofuran ring.

    Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of furan derivatives on biological systems. Its reactivity allows for the modification of biomolecules, which can be useful in drug discovery and development.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its unique properties make it suitable for use in specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,3aR,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate
  • [(3S,3aR,6R,6aR)-6-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate
  • [(3S,3aR,6R,6aR)-6-ethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate

Uniqueness

[(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate is unique due to its specific acetyloxy groups, which confer distinct reactivity and properties. Compared to its analogs, this compound may exhibit different biological activities, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O6/c1-5(11)15-7-3-13-10-8(16-6(2)12)4-14-9(7)10/h7-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZQWZBCEHOWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC2C1OCC2OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926733
Record name 2,5-Di-O-acetyl-1,4:3,6-dianhydrohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89886-74-8, 13042-38-1
Record name Hexitol, 1,4:3,6-dianhydro-, diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89886-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4:3,6-Dianhydro-D-glucitol diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013042381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Di-O-acetyl-1,4:3,6-dianhydrohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4:3,6-dianhydro-D-glucitol diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.636
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate
Reactant of Route 4
Reactant of Route 4
[(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate
Reactant of Route 5
Reactant of Route 5
[(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate
Reactant of Route 6
[(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate

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